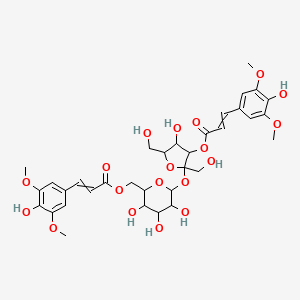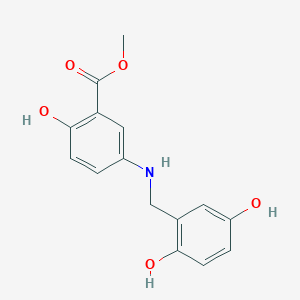![molecular formula C21H22O7 B10780682 [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10780682.png)
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is a synthetic compound with intriguing chemical and biological properties
準備方法
Synthetic routes and reaction conditions:
Step 1 Synthesis of the Pyranochromene Backbone: : The construction of the pyranochromene scaffold usually starts with a cyclization reaction of a suitable precursor, such as a chromene derivative, under acidic or basic conditions.
Step 2 Functional Group Modification: : Introduction of the acetyloxy group and other functional groups involves subsequent esterification and/or acylation reactions. For instance, acetic anhydride in the presence of a base like pyridine can be used to introduce the acetyl group.
Step 3 Final Modification: : The (E)-2-methylbut-2-enoate functionality is often introduced via esterification, involving reaction of the pyranochromene with an appropriate acid chloride or anhydride in the presence of a catalyst or base.
Industrial production methods: Industrial-scale production may utilize flow chemistry techniques to enhance the efficiency of each step, particularly in optimizing reaction conditions and minimizing by-products.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : The molecule can undergo oxidative transformations, particularly at the pyranochromene core and ester functionalities.
Reduction: : Reduction can target the carbonyl group of the pyranochromene, potentially altering the molecule's reactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic system.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and various peroxides.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
Substitution: : Reagents like halogens (for electrophilic substitution) and strong nucleophiles like alkoxides (for nucleophilic substitution).
Major products formed from these reactions: The products largely depend on the reaction conditions but may include various hydroxylated derivatives, reduced chromenes, and substituted compounds.
科学的研究の応用
Chemistry: : This compound serves as a precursor for further synthetic modifications, aiding in the development of new chemical entities. Biology : Its unique structure allows it to interact with biological targets, making it a candidate for biochemical studies. Medicine Industry : Utilized in the synthesis of fine chemicals and materials with specialized functions.
作用機序
Mechanism by which it exerts its effects: The compound interacts with various molecular targets primarily through binding interactions influenced by its structure. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions.
Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and other proteins involved in key biochemical pathways. The precise mechanisms can vary based on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds
[6H-benzo[c]chromen-6-one]: : Another pyranochromene derivative, but lacking the ester functionalities.
[Flavone]: : Shares the chromene core but differs significantly in substitution pattern and biological activity.
[Coumarin]: : Similar in being a chromene derivative but with a simpler structure and differing reactivity.
Highlighting its uniqueness: [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate is unique due to its precise stereochemistry, combination of functional groups, and the versatile reactivity it exhibits
Let me know what you think!
特性
分子式 |
C21H22O7 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m0/s1 |
InChIキー |
XGPBRZDOJDLKOT-BDWBDONCSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780610.png)

![(2E)-2-[(4R,5S,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B10780620.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aS,6bR,12aR)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780631.png)
![(4R,6aR,6bR,8aS,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780634.png)
![(2S,3S,4R,5S,6R)-2-[(2R,3S,5S,6R)-2-[[(3S,4R,4aR,6bR,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780639.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10780655.png)
![(4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B10780668.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B10780675.png)
![(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bR,8R,8aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10780681.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780689.png)
![(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780697.png)

